2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
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Overview
Description
2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multiple steps:
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Formation of the Pyrimidine Core: : The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trichloropyrimidine and tert-butylamine. This step often requires a base like sodium hydride (NaH) and an organic solvent such as dimethylformamide (DMF).
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Introduction of the Pyrrole Moiety: : The pyrrole ring is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate pyrimidine compound with 1,5-dimethyl-2-bromomethylpyrrole under conditions that facilitate the substitution, such as the presence of a palladium catalyst and a suitable ligand.
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Methylsulfanyl Group Addition: : The methylsulfanyl group is typically introduced through a thiolation reaction, using reagents like methylthiol and a base such as potassium carbonate (K2CO3).
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Final Carboxamide Formation: : The carboxamide group is formed by reacting the intermediate with an appropriate amine, often under mild heating conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the pyrimidine ring or the carboxamide group, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, ligands, bases like NaH or K2CO3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives, amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for biological macromolecules. The presence of both pyrimidine and pyrrole rings suggests potential interactions with nucleic acids and proteins.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The pyrimidine ring can interact with nucleic acids, while the pyrrole moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
- N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
Uniqueness
The unique combination of a tert-butyl group, a pyrimidine ring, and a pyrrole moiety in 2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide distinguishes it from other similar compounds
Properties
IUPAC Name |
2-tert-butyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-11-8-9-13(22(11)6)10-19-15(23)14-12(2)20-17(18(3,4)5)21-16(14)24-7/h8-9H,10H2,1-7H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJRMDSFWTCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=C(N=C(N=C2SC)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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